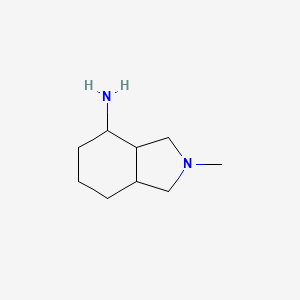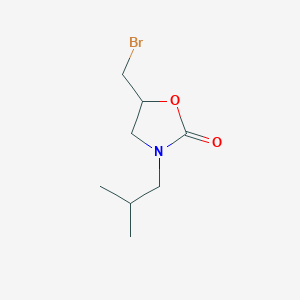
2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that combines a cyclopropane ring with a dihydroindenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one involves the decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene. This reaction is catalyzed by rhodium (I) and involves direct carbon–carbon bond cleavage . The optimal catalytic system combines [Rh (COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand . Various functional groups are tolerated under standard reaction conditions, although some substrates with specific groups at the 4-position display high regioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of efficient catalytic systems and optimization of reaction conditions are crucial for scaling up the synthesis for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Various substitution reactions can occur, particularly at the cyclopropane ring and the indenone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation , and reducing agents such as sodium borohydride for reduction. Substitution reactions often require specific catalysts and conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with molecular targets and pathways. The specific mechanism depends on the application and the biological system in which it is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to produce a therapeutic effect.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-inden-1-one: A closely related compound with similar structural features.
1-Indanone: Another related compound with a different substitution pattern on the indenone moiety.
Uniqueness
2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C13H12O2 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
2-(cyclopropanecarbonyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H12O2/c14-12(8-5-6-8)11-7-9-3-1-2-4-10(9)13(11)15/h1-4,8,11H,5-7H2 |
Clave InChI |
OYRUONBEMDWCSR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)C2CC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


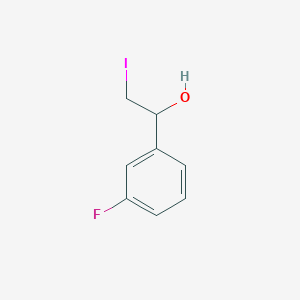
![(2-Ethoxyethyl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B13319344.png)
![Butyl[1-(4-ethylphenyl)ethyl]amine](/img/structure/B13319347.png)

![{2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine](/img/structure/B13319353.png)
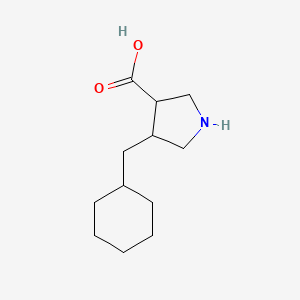
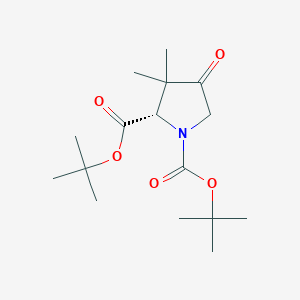
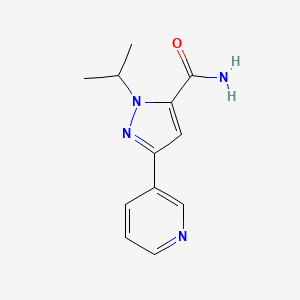
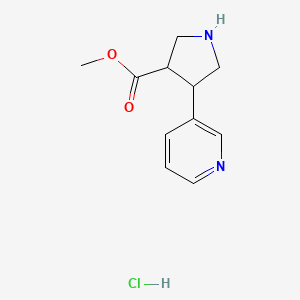
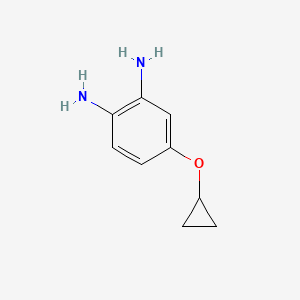

![3-Ethyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13319398.png)
